molecular formula C18H12F6N4O6 B14151926 N,N'-bis[4-nitro-3-(trifluoromethyl)phenyl]butanediamide CAS No. 110990-13-1

N,N'-bis[4-nitro-3-(trifluoromethyl)phenyl]butanediamide

Cat. No.: B14151926
CAS No.: 110990-13-1
M. Wt: 494.3 g/mol
InChI Key: ICDFGEKNUAADSO-UHFFFAOYSA-N
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Description

N,N’-bis[4-nitro-3-(trifluoromethyl)phenyl]butanediamide is a complex organic compound characterized by the presence of nitro and trifluoromethyl groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis[4-nitro-3-(trifluoromethyl)phenyl]butanediamide typically involves the reaction of 4-nitro-3-(trifluoromethyl)aniline with butanediamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis[4-nitro-3-(trifluoromethyl)phenyl]butanediamide can undergo various types of chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under specific conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents.

    Substitution: The trifluoromethyl groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups would yield the corresponding amines, while substitution reactions could introduce different functional groups in place of the trifluoromethyl groups.

Scientific Research Applications

N,N’-bis[4-nitro-3-(trifluoromethyl)phenyl]butanediamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N,N’-bis[4-nitro-3-(trifluoromethyl)phenyl]butanediamide exerts its effects involves interactions with molecular targets and pathways. The nitro and trifluoromethyl groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

110990-13-1

Molecular Formula

C18H12F6N4O6

Molecular Weight

494.3 g/mol

IUPAC Name

N,N'-bis[4-nitro-3-(trifluoromethyl)phenyl]butanediamide

InChI

InChI=1S/C18H12F6N4O6/c19-17(20,21)11-7-9(1-3-13(11)27(31)32)25-15(29)5-6-16(30)26-10-2-4-14(28(33)34)12(8-10)18(22,23)24/h1-4,7-8H,5-6H2,(H,25,29)(H,26,30)

InChI Key

ICDFGEKNUAADSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CCC(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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